

In-Depth Technical Guide: 3-Fluorobenzoylacetoneitrile (CAS Number: 21667-61-8)

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Compound of Interest

Compound Name: **3-Fluorobenzoylacetoneitrile**

Cat. No.: **B1302146**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoylacetoneitrile is a fluorinated aromatic ketone and a nitrile-containing organic compound. Its chemical structure, featuring a benzoyl group substituted with fluorine at the meta-position and an acetonitrile moiety, makes it a valuable building block in medicinal chemistry and drug development. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **3-Fluorobenzoylacetoneitrile**, with a focus on its role as a key intermediate in the synthesis of pharmaceutically active compounds.

Physicochemical Properties

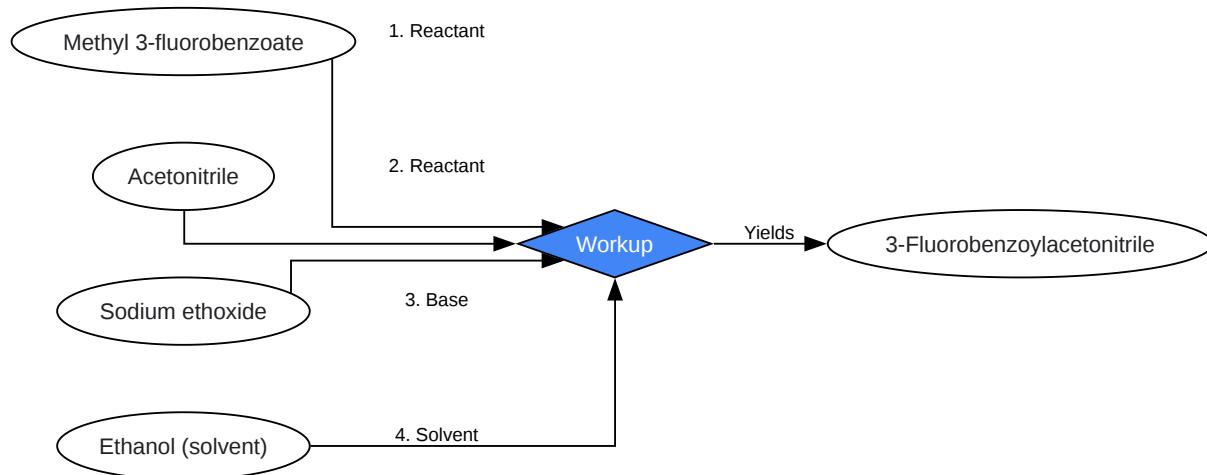
A precise and complete set of experimentally determined physicochemical properties for **3-Fluorobenzoylacetoneitrile** is not readily available in the public domain. However, data for the closely related compound, 3-Fluorobenzonitrile, and the isomeric 4-Fluorobenzoylacetoneitrile, can provide valuable estimations. It is important to note that the following table includes data for these related compounds as a reference, and experimental determination for **3-Fluorobenzoylacetoneitrile** is recommended for precise applications.

Property	Value	Source/Compound
CAS Number	21667-61-8	3-Fluorobenzoylacetonitrile
Molecular Formula	C ₉ H ₆ FNO	3-Fluorobenzoylacetonitrile
Molecular Weight	163.15 g/mol	3-Fluorobenzoylacetonitrile
Appearance	Off-white to light yellow powder	General supplier data
Melting Point	84-88 °C	4-Fluorobenzoylacetonitrile (Isomer)
Boiling Point	Predicted: 311.9 ± 22.0 °C	4-Fluorobenzoylacetonitrile (Isomer)
Solubility	Soluble in dimethylformamide, dimethyl sulfoxide	4-Fluorobenzoylacetonitrile (Isomer)

Synthesis of 3-Fluorobenzoylacetonitrile: An Experimental Protocol

A specific, detailed experimental protocol for the synthesis of **3-Fluorobenzoylacetonitrile** is not widely published. However, a plausible and efficient method can be adapted from the patented synthesis of its isomer, 4-Fluorobenzoylacetonitrile. The following protocol describes a Claisen condensation reaction between a 3-fluorobenzoate ester and acetonitrile.

Reaction Scheme:



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Caption: Proposed synthesis of **3-Fluorobenzoylacetonitrile**.

Materials:

- Methyl 3-fluorobenzoate
- Acetonitrile (anhydrous)
- Sodium ethoxide (or sodium metal to be reacted with ethanol *in situ*)
- Anhydrous ethanol
- Toluene (anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

- Ethyl acetate
- Hexanes

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol.
- Addition of Reactants: A mixture of methyl 3-fluorobenzoate and anhydrous acetonitrile is added dropwise to the stirred sodium ethoxide solution at room temperature.
- Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1 M hydrochloric acid to a pH of approximately 3-4. The aqueous layer is then extracted three times with ethyl acetate.
- Purification: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude product.
- Recrystallization: The crude **3-Fluorobenzoylacetone** can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Applications in Drug Development

3-Fluorobenzoylacetone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The incorporation of the **3-fluorobenzoylacetone** moiety can impart desirable pharmacological properties to the final drug molecule.

Key Intermediate in the Synthesis of Osilodrostat

A prominent application of a derivative of 3-fluorobenzonitrile is in the synthesis of Osilodrostat (trade name Istarisa), a cortisol synthesis inhibitor used for the treatment of Cushing's disease. [1][2][3] The core of Osilodrostat contains the 4-(imidazolyl)-3-fluorobenzonitrile structure, highlighting the importance of the 3-fluorobenzonitrile scaffold in its synthesis.

The synthesis of Osilodrostat involves the construction of the imidazole ring onto the fluorinated benzonitrile core. While the exact industrial synthesis is proprietary, a plausible synthetic pathway would involve the reaction of a derivative of 3-fluorobenzonitrile with appropriate reagents to form the final heterocyclic structure.

Caption: General synthetic route to Osilodrostat.

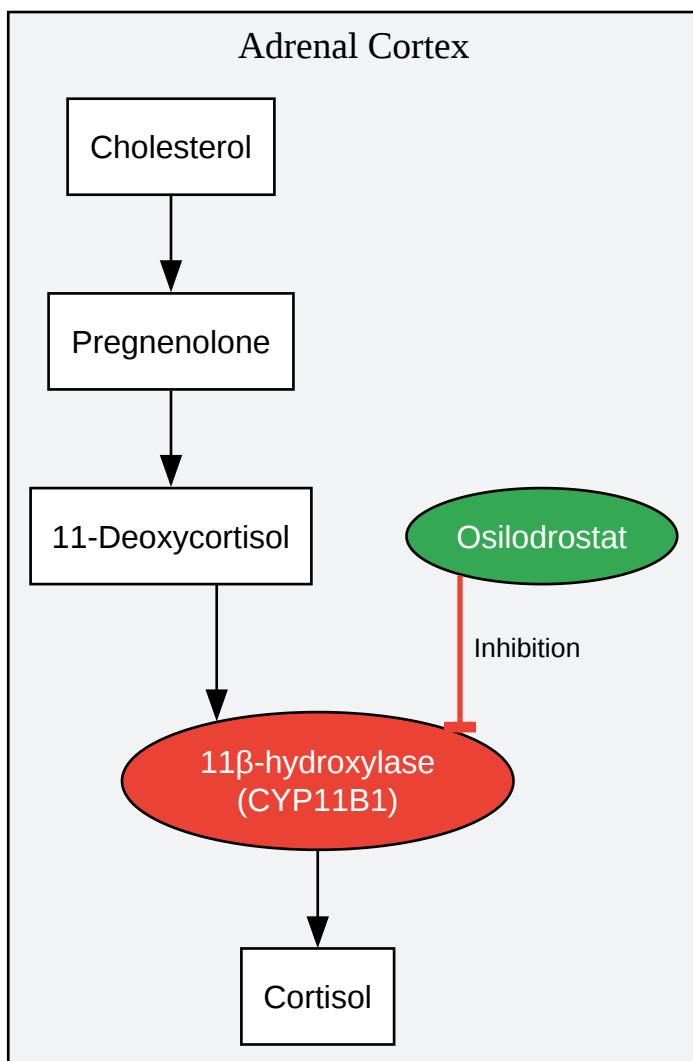
Potential for Other Therapeutic Agents

The **3-fluorobenzoylacetone** scaffold is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. The benzoylacetone moiety itself is a known pharmacophore, and its derivatives have been investigated for various therapeutic applications.[4][5] The introduction of a fluorine atom can further modulate the biological profile of these derivatives.

Biological Activity and Mechanism of Action

Currently, there is limited publicly available information on the direct biological activity or mechanism of action of **3-Fluorobenzoylacetone** itself. As it is primarily utilized as a chemical intermediate, its biological effects are typically considered in the context of the final active pharmaceutical ingredient it is used to synthesize.

The biological activity of Osilodrostat, a downstream product, is well-characterized. Osilodrostat is a potent inhibitor of 11β -hydroxylase (CYP11B1), a key enzyme in the adrenal gland responsible for the final step of cortisol synthesis. By inhibiting this enzyme, Osilodrostat reduces the production of cortisol, thereby alleviating the symptoms of Cushing's disease.



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Caption: Mechanism of action of Osilodrostat.

Conclusion

3-Fluorobenzoylacetone is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its utility is demonstrated by its role in the synthesis of complex pharmaceutical agents like Osilodrostat. While direct biological data on the compound itself is scarce, its importance as a building block for creating novel therapeutic agents is well-established. Further research into the synthesis and applications of **3-Fluorobenzoylacetone** and its derivatives is likely to yield new and innovative therapeutic

solutions. Researchers and drug development professionals should consider this compound as a key tool in their synthetic and medicinal chemistry endeavors.

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